Propanoic acid, 3-ethoxy-3-imino-, ethyl ester

Catalog No.
S773688
CAS No.
27317-59-5
M.F
C7H13NO3
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanoic acid, 3-ethoxy-3-imino-, ethyl ester

CAS Number

27317-59-5

Product Name

Propanoic acid, 3-ethoxy-3-imino-, ethyl ester

IUPAC Name

ethyl 3-ethoxy-3-iminopropanoate

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C7H13NO3/c1-3-10-6(8)5-7(9)11-4-2/h8H,3-5H2,1-2H3

InChI Key

ZAKAONRTRWRIJT-UHFFFAOYSA-N

SMILES

CCOC(=N)CC(=O)OCC

Canonical SMILES

CCOC(=N)CC(=O)OCC
  • Organic synthesis

    The imine functional group (C=N) in the molecule suggests potential applications as a building block in organic synthesis. Imines are known intermediates in the formation of various nitrogen-containing compounds, such as amines, amides, and heterocycles [PubChem, Propanoic acid, 3-ethoxy-3-imino-, ethyl ester, ]. Research could investigate the use of Ethyl 3-ethoxy-3-iminopropionate in the synthesis of complex molecules with specific functionalities.

  • Medicinal chemistry

    The presence of the ester group (COOCH2CH3) and the imine group offers possibilities for exploring biological activity. Studies could investigate if the molecule exhibits any medicinal properties, such as antimicrobial or anti-inflammatory effects. Further research would be needed to determine its potential as a drug candidate.

Propanoic acid, 3-ethoxy-3-imino-, ethyl ester, also known as ethyl 3-ethoxy-3-iminopropanoate, is an organic compound with the molecular formula C7H13NO3 and a molecular weight of approximately 159.18 g/mol. This compound features both an ester and an imine functional group, contributing to its chemical reactivity and potential applications in organic synthesis. The structural representation of this compound can be expressed through its InChI string: InChI=1S/C7H13NO3/c1-3-10-6(8)5-7(9)11-4-2/h8H,3-5H2,1-2H3 .

The presence of the imine functional group (C=N) suggests its utility as a building block in the synthesis of various nitrogen-containing compounds, including amines and heterocycles. The ethoxy group (C2H5O-) and the ethyl ester group (CH3CH2COO-) enhance its versatility in

  • Esters: Some esters can be flammable or have irritating properties [].
  • Imines: Imines can be reactive and may form toxic byproducts [].

  • Reaction with Hydroxylamine: This compound can react with hydroxylamine to form a novel isoxazole derivative, demonstrating its ability to undergo cyclization and form heterocyclic compounds .
  • Reactions with Nitroanilines and Arylhydrazines: It can react with nitroanilines to produce imidate esters, which can further interact with arylhydrazines, leading to the formation of 1-aryl-3-nitroanilino-5-pyrazolones. This pathway illustrates its role in constructing complex molecular structures .

These reactions highlight the compound's potential for use in synthetic organic chemistry.

The synthesis of propanoic acid, 3-ethoxy-3-imino-, ethyl ester typically involves several steps:

  • Formation of Imines: The initial step may involve the condensation reaction between an amine and a carbonyl compound to form the imine.
  • Esterification: The addition of an alcohol (in this case, ethanol) leads to the formation of the ester group.

Specific synthetic pathways may vary based on desired derivatives or modifications, emphasizing the compound's versatility in organic synthesis .

Propanoic acid, 3-ethoxy-3-imino-, ethyl ester has several applications across various fields:

  • Medicinal Chemistry: Its structure suggests potential use in drug development as a precursor for bioactive molecules.
  • Organic Synthesis: The compound serves as a versatile intermediate in synthesizing more complex organic compounds due to its reactive functional groups .
  • Research: It is utilized in scientific research for studying reaction mechanisms involving imines and esters.

Several compounds share similarities with propanoic acid, 3-ethoxy-3-imino-, ethyl ester due to their structural features or functional groups:

Compound NameMolecular FormulaKey Features
Ethyl AcetoacetateC6H10O3Contains a ketone functional group; used in similar synthetic pathways
Ethyl 2-methylpropanoateC7H14O2An ester without an imine; simpler structure
Ethyl GlyoxylateC4H6O3Contains aldehyde functionality; used in various syntheses

Uniqueness

What distinguishes propanoic acid, 3-ethoxy-3-imino-, ethyl ester from these compounds is its dual functionality as both an imine and an ester. This unique combination allows for diverse

XLogP3

1

UNII

FZO52Q3D3I

Other CAS

27317-59-5

Wikipedia

Ethyl 3-ethoxy-3-iminopropionate

General Manufacturing Information

Propanoic acid, 3-ethoxy-3-imino-, ethyl ester: INACTIVE

Dates

Modify: 2023-08-15

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